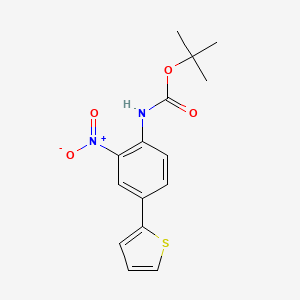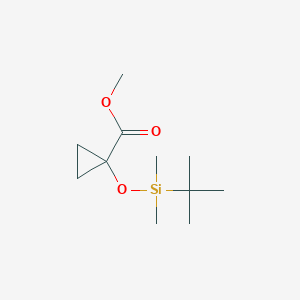![molecular formula C12H21NO4 B13897776 Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate is a chemical compound with the molecular formula C12H21NO4. It is a derivative of cyclopropyl acetate and contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate typically involves the reaction of cyclopropyl acetate with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting intermediate is then treated with methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]acetate
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- Boc-Dap-OH (tert-butoxycarbonyl-protected amino acid)
Uniqueness
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of molecular rigidity on biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
methyl 2-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13(4)9(8-6-7-8)10(14)16-5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
FATUIGBPEDBQNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(C1CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)




![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)


![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)



